(2-Aminopyrimidin-4-yl)methanol

Descripción

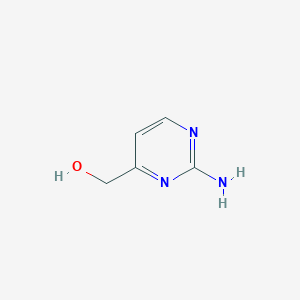

Structure

3D Structure

Propiedades

IUPAC Name |

(2-aminopyrimidin-4-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3O/c6-5-7-2-1-4(3-9)8-5/h1-2,9H,3H2,(H2,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWYCDZQLLFNFGK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N=C1CO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40176031 | |

| Record name | 4-Pyrimidinemethanol, 2-amino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40176031 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2164-67-2 | |

| Record name | 2-Amino-4-pyrimidinemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2164-67-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Pyrimidinemethanol, 2-amino- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002164672 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Pyrimidinemethanol, 2-amino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40176031 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2-aminopyrimidin-4-yl)methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of (2-Aminopyrimidin-4-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological relevance of (2-Aminopyrimidin-4-yl)methanol. The information is curated for researchers and professionals in drug discovery and development, with a focus on providing practical data and experimental context.

Core Chemical Properties

This compound is a heterocyclic compound featuring a pyrimidine ring substituted with an amino group and a hydroxymethyl group. This structure is a common scaffold in medicinal chemistry, offering multiple points for further functionalization.

Physicochemical Data

| Property | Value | Source |

| Molecular Formula | C₅H₇N₃O | [1][2] |

| Molecular Weight | 125.13 g/mol | [1] |

| CAS Number | 2164-67-2 | [2] |

| IUPAC Name | This compound | [2] |

| Appearance | Solid | [2] |

| Melting Point | 145 °C | [3] |

| Boiling Point | Not experimentally determined | |

| Purity | Typically ≥98% | [1][2] |

| Storage Conditions | 2-8°C, inert atmosphere, keep in dark place | [2][4] |

Spectral Data

Detailed spectral analysis is crucial for the unambiguous identification and characterization of this compound. While a complete set of publicly available spectra for this specific molecule is limited, data from analogous compounds and general knowledge of aminopyrimidine structures allow for a reliable prediction of its spectral features.

1.2.1. 1H and 13C NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. The expected chemical shifts for this compound in DMSO-d₆ are presented below. These are based on the analysis of the closely related analogue, (2-aminopyridin-4-yl)methanol, and known substituent effects on the pyrimidine ring.

| 1H NMR (DMSO-d₆) | 13C NMR (DMSO-d₆) |

| Chemical Shift (ppm) | Chemical Shift (ppm) |

| ~8.2 (d, 1H, H-6) | ~165.0 (C-2) |

| ~6.7 (d, 1H, H-5) | ~163.0 (C-4) |

| ~6.5 (br s, 2H, -NH₂) | ~158.0 (C-6) |

| ~5.3 (t, 1H, -OH) | ~108.0 (C-5) |

| ~4.4 (d, 2H, -CH₂-) | ~62.0 (-CH₂OH) |

1.2.2. Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. The characteristic IR absorption bands expected for this compound are listed below.

| Wavenumber (cm⁻¹) | Assignment |

| 3400-3100 | N-H stretching (amino group), O-H stretching (hydroxyl group) |

| 3100-3000 | C-H stretching (aromatic) |

| 2950-2850 | C-H stretching (aliphatic -CH₂-) |

| 1650-1600 | C=N and C=C stretching (pyrimidine ring) |

| 1640-1560 | N-H bending (amino group) |

| 1400-1300 | O-H bending (hydroxyl group) |

| 1250-1000 | C-N and C-O stretching |

1.2.3. Mass Spectrometry

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule. For this compound, the molecular ion peak [M]⁺ would be expected at m/z 125. Key fragmentation patterns would likely involve the loss of the hydroxymethyl group or rearrangements of the pyrimidine ring.

| m/z | Possible Fragment |

| 125 | [M]⁺ |

| 108 | [M - NH₃]⁺ |

| 94 | [M - CH₂OH]⁺ |

| 79 | [C₄H₃N₂]⁺ |

Experimental Protocols

This section provides a detailed, albeit generalized, protocol for the synthesis and purification of this compound, based on established methods for analogous compounds.

Synthesis of this compound

A common route for the synthesis of this compound involves the reduction of a corresponding ester, such as methyl 2-aminopyrimidine-4-carboxylate. The following protocol is adapted from the synthesis of a similar pyridine derivative and should be optimized for the pyrimidine system.[5]

Materials:

-

Methyl 2-aminopyrimidine-4-carboxylate

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous tetrahydrofuran (THF)

-

Deionized water

-

Benzene (or a suitable alternative for recrystallization)

Procedure:

-

In a dry, three-necked round-bottom flask equipped with a reflux condenser, magnetic stirrer, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), dissolve lithium aluminum hydride in anhydrous THF.

-

Slowly add a solution of methyl 2-aminopyrimidine-4-carboxylate in anhydrous THF to the stirred LiAlH₄ suspension via the dropping funnel. The rate of addition should be controlled to manage the exothermic reaction.

-

After the addition is complete, heat the reaction mixture to reflux for approximately 3 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture in an ice bath and cautiously quench the excess LiAlH₄ by the slow, dropwise addition of water.

-

Filter the resulting precipitate and wash it thoroughly with THF.

-

Combine the filtrate and the washings, and concentrate under reduced pressure to obtain the crude product.

Purification by Recrystallization

The crude this compound can be purified by recrystallization to obtain a product of high purity.

Procedure:

-

Dissolve the crude product in a minimum amount of a suitable hot solvent (e.g., benzene, ethanol, or an ethanol/water mixture).

-

If colored impurities are present, a small amount of activated charcoal can be added to the hot solution.

-

Hot-filter the solution to remove any insoluble impurities and the activated charcoal.

-

Allow the filtrate to cool slowly to room temperature, which should induce crystallization.

-

Further cool the mixture in an ice bath to maximize the yield of the crystals.

-

Collect the purified crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent.

-

Dry the crystals under vacuum to remove any residual solvent.

The following diagram illustrates a general workflow for the synthesis and purification of this compound.

Biological Relevance and Signaling Pathways

The 2-aminopyrimidine scaffold is a privileged structure in medicinal chemistry and has been identified as a core component in numerous biologically active molecules. Derivatives of 2-aminopyrimidine have been reported to modulate various signaling pathways, making them attractive starting points for drug discovery programs.

Inhibition of Wnt Signaling Pathway

The Wnt signaling pathway is crucial for embryonic development and adult tissue homeostasis. Its dysregulation is implicated in various diseases, including cancer. Several studies have identified 2-aminopyrimidine derivatives as inhibitors of the canonical Wnt signaling pathway.[5] These compounds can interfere with the pathway at different levels, ultimately leading to the degradation of β-catenin and the downregulation of Wnt target genes.

The diagram below illustrates a simplified canonical Wnt signaling pathway and highlights the point of action for many small molecule inhibitors.

Inhibition of Polo-Like Kinase 4 (PLK4)

Polo-Like Kinase 4 (PLK4) is a master regulator of centriole duplication, and its overexpression is linked to tumorigenesis. The aminopyrimidine core has been utilized in the design of potent and selective PLK4 inhibitors. These inhibitors typically bind to the ATP-binding pocket of the kinase, preventing its catalytic activity and leading to defects in cell division and apoptosis in cancer cells.

The following diagram depicts the central role of PLK4 in centriole duplication and how its inhibition can impact cancer cells.

Conclusion

This compound is a valuable building block for the synthesis of a wide range of heterocyclic compounds with potential therapeutic applications. Its chemical properties, characterized by the presence of reactive amino and hydroxyl groups on a pyrimidine core, make it a versatile starting material for medicinal chemists. The demonstrated activity of 2-aminopyrimidine derivatives as inhibitors of key signaling pathways, such as Wnt and PLK4, underscores the potential of this scaffold in the development of novel therapeutics for cancer and other diseases. Further research into the specific biological activities of this compound and its derivatives is warranted to fully explore its therapeutic potential.

References

An In-depth Technical Guide to (2-Aminopyrimidin-4-yl)methanol (CAS 2164-67-2)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (2-Aminopyrimidin-4-yl)methanol, a key heterocyclic building block in medicinal chemistry. It covers its physicochemical properties, a plausible synthetic route with a detailed experimental protocol, and its significant role as a scaffold in the development of targeted therapeutics, particularly in oncology.

Core Physicochemical Properties

This compound is a stable, solid compound under recommended storage conditions. Its key properties are summarized below, providing essential data for experimental design and chemical handling.

| Property | Data | Reference(s) |

| CAS Number | 2164-67-2 | [1][2] |

| IUPAC Name | This compound | [3] |

| Molecular Formula | C₅H₇N₃O | [1][2] |

| Molecular Weight | 125.13 g/mol | [4] |

| Appearance | Solid | [1] |

| Melting Point | 145 °C | [1] |

| Storage Conditions | 2-8 °C, Inert atmosphere, Keep in a dark place | [3] |

| Purity (Commercial) | ≥97% | [2] |

| SMILES | OCC1=NC(N)=NC=C1 | [1] |

Synthesis and Experimental Protocol

Proposed Synthetic Pathway

The synthesis can be logically divided into two primary stages:

-

Esterification: Conversion of the starting carboxylic acid to an ethyl ester using standard acid-catalyzed esterification.

-

Reduction: Reduction of the ethyl ester to the target primary alcohol using a powerful reducing agent like Lithium Aluminium Hydride (LiAlH₄).

Caption: Proposed two-step synthesis of this compound.

Experimental Protocol

Step 1: Synthesis of Ethyl 2-aminopyrimidine-4-carboxylate

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add 2-Aminopyrimidine-4-carboxylic acid (1.0 eq).

-

Reagent Addition: Add an excess of absolute ethanol (EtOH) to act as both solvent and reagent, followed by a catalytic amount of concentrated sulfuric acid (H₂SO₄, ~0.1 eq).

-

Reaction Conditions: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup and Isolation: After completion, cool the reaction mixture to room temperature. Neutralize the acid catalyst carefully with a saturated sodium bicarbonate (NaHCO₃) solution. Reduce the solvent volume under vacuum. The resulting crude product can be extracted using ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated in vacuo to yield the crude ester.

-

Purification: Purify the crude product by column chromatography on silica gel to obtain the pure ethyl 2-aminopyrimidine-4-carboxylate.

Step 2: Synthesis of this compound

Note: This reaction should be conducted under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents, as LiAlH₄ reacts violently with water.

-

Reaction Setup: In a flame-dried, three-neck round-bottom flask under an inert atmosphere, suspend Lithium Aluminium Hydride (LiAlH₄, ~2.0-3.0 eq) in anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C using an ice bath.

-

Reagent Addition: Dissolve the ethyl 2-aminopyrimidine-4-carboxylate (1.0 eq) from the previous step in anhydrous THF. Add this solution dropwise to the stirred LiAlH₄ suspension, maintaining the temperature at 0 °C.

-

Reaction Conditions: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 2-4 hours. The progress of the reduction should be monitored by TLC[6].

-

Quenching: After the reaction is complete, cool the flask back to 0 °C. Carefully and slowly quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by a 15% aqueous sodium hydroxide (NaOH) solution, and finally more water (Fieser workup).

-

Workup and Isolation: A granular precipitate will form, which can be removed by filtration through a pad of Celite. Wash the filter cake thoroughly with THF or ethyl acetate. Combine the filtrates and concentrate under reduced pressure.

-

Purification: The resulting crude this compound can be purified by recrystallization or column chromatography to yield the final product.

Applications in Drug Discovery and Medicinal Chemistry

This compound is not typically an active pharmaceutical ingredient itself but serves as a crucial heterocyclic building block for constructing more complex, biologically active molecules. The 2-aminopyrimidine scaffold is a "privileged structure" in medicinal chemistry, frequently appearing in drugs targeting a wide range of diseases, particularly cancer[7]. Its value lies in the strategic placement of nitrogen atoms, which can act as hydrogen bond acceptors and donors, facilitating strong and specific interactions with biological targets.

Derivatives of the 2-aminopyrimidine core have been successfully developed as potent and selective inhibitors of key enzymes involved in disease progression, such as protein kinases and epigenetic regulators.

A. Targeting BRD4 in Cancer

Bromodomain-containing protein 4 (BRD4) is an epigenetic reader that plays a critical role in regulating the transcription of key oncogenes, such as MYC[8]. BRD4 uses its bromodomains to bind to acetylated lysine residues on histones, recruiting the transcriptional machinery to drive cancer cell proliferation. Small molecule inhibitors that occupy the binding pocket of BRD4's bromodomains can displace it from chromatin, leading to the downregulation of oncogenes and subsequent cancer cell death[8][9]. The 2-aminopyrimidine scaffold is a common feature in potent BRD4 inhibitors.

Caption: Mechanism of BRD4 inhibition leading to oncogene repression.

B. Targeting PLK4 in Cancer

Polo-like kinase 4 (PLK4) is the master regulator of centriole duplication, a process essential for forming the bipolar spindle required for accurate chromosome segregation during mitosis[10][11]. Overexpression of PLK4 is common in many cancers and can lead to centrosome amplification and genomic instability[12]. Inhibiting PLK4 prevents centriole duplication, resulting in cells without centrosomes. These cells often undergo prolonged and error-prone mitosis, which can trigger cell cycle arrest and apoptosis, making PLK4 a compelling therapeutic target[2][11]. The 2-aminopyrimidine core has been utilized to develop highly potent and selective PLK4 inhibitors[11].

Caption: PLK4 signaling in centriole duplication and its inhibition.

Conclusion

This compound is a valuable and versatile chemical intermediate. While detailed characterization and synthesis data are not widely published, its structural features make it an ideal starting point for the synthesis of complex heterocyclic compounds. Its core 2-aminopyrimidine scaffold is central to the development of modern targeted therapies that inhibit key drivers of cancer, such as the epigenetic reader BRD4 and the master mitotic kinase PLK4. This guide provides researchers with the foundational knowledge required to utilize this compound effectively in drug discovery and development programs.

References

- 1. Targeting BRD4 in cancer therapy: From inhibitors and degraders to novel combination strategies and resistance mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. PLK4: Master Regulator of Centriole Duplication and Its Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. 2-Aminopyrimidine-4-carboxylic acid | C5H5N3O2 | CID 247194 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. (2-AMINO-PYRIDIN-4-YL)-METHANOL synthesis - chemicalbook [chemicalbook.com]

- 7. chemrxiv.org [chemrxiv.org]

- 8. What are BRD4 inhibitors and how do they work? [synapse.patsnap.com]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. PLK4: Master Regulator of Centriole Duplication and Its Therapeutic Potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. aacrjournals.org [aacrjournals.org]

An In-depth Technical Guide to (2-Aminopyrimidin-4-yl)methanol: Structure and Synthesis

This technical guide provides a comprehensive overview of the chemical structure and a proposed synthesis route for (2-Aminopyrimidin-4-yl)methanol, a heterocyclic compound of interest to researchers, scientists, and drug development professionals. The 2-aminopyrimidine core is a prevalent scaffold in medicinal chemistry, exhibiting a wide range of biological activities.

Chemical Structure and Properties

This compound is a pyrimidine derivative characterized by an amino group at the 2-position and a hydroxymethyl group at the 4-position.

Molecular Structure:

A Technical Guide to the Spectroscopic Analysis of (2-Aminopyrimidin-4-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

(2-Aminopyrimidin-4-yl)methanol is a heterocyclic compound incorporating a pyrimidine ring, which is a key structural motif in numerous biologically active molecules, including certain drugs. Its characterization is crucial for confirming its identity, purity, and structure in research and development settings.

Physicochemical Properties

A summary of the known physical and chemical properties of this compound is presented below.

| Property | Value | Source |

| CAS Number | 2164-67-2 | [1][2] |

| Molecular Formula | C₅H₇N₃O | [1][2] |

| Molecular Weight | 125.13 g/mol | [3] |

| Physical Form | Solid | [1][2] |

| Melting Point | 145°C | [1] |

| Storage | 2-8°C, inert atmosphere | [1][2] |

Spectroscopic Data

As of the latest literature review, detailed experimental spectroscopic data (NMR, IR, MS) for this compound has not been published. Spectroscopic analysis would be required to confirm the structure and provide reference data for future studies.

For illustrative purposes, the reported ¹H and ¹³C NMR data for the analogous compound, (2-Aminopy ridin-4-yl)methanol , is provided below. It is critical to note that the difference in the core heterocyclic ring (pyridine vs. pyrimidine) will lead to significant differences in the actual spectra of this compound.

Reference Data for (2-Aminopyridin-4-yl)methanol [4]

¹H NMR (DMSO-d₆, δ, ppm):

-

4.36 (s, 2H)

-

5.19 (s, 1H)

-

5.78 (s, 2H)

-

6.40 (d, 1H)

-

6.46 (s, 1H)

-

7.81 (d, 1H)

¹³C NMR (DMSO-d₆, δ, ppm):

-

62.3

-

105.2

-

110.3

-

147.7

-

152.7

-

160.3

Experimental Protocols

The following sections detail the standard operating procedures for acquiring NMR, IR, and MS data for a solid sample such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule.

Methodology for ¹H and ¹³C NMR:

-

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O) in a clean, dry vial. The choice of solvent is critical and will affect the chemical shifts of labile protons (NH₂ and OH).

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrument Setup:

-

Data Acquisition:

-

¹H NMR: A standard proton experiment is run. Key parameters include the spectral width, number of scans (typically 8-16), and relaxation delay. To identify the exchangeable NH₂ and OH protons, a D₂O exchange experiment can be performed. This involves adding a drop of D₂O to the NMR tube, shaking, and re-acquiring the spectrum; the signals for these protons will disappear or broaden significantly.[8]

-

¹³C NMR: A proton-decoupled carbon experiment is performed. A larger number of scans is typically required due to the low natural abundance of ¹³C.

-

-

Data Processing:

-

The raw data (Free Induction Decay - FID) is Fourier transformed.

-

The resulting spectrum is phased and baseline corrected.

-

Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Methodology for Solid-State IR:

Since this compound is a solid, several sampling techniques are appropriate. The thin solid film or KBr pellet methods are common.[9][10]

-

Sample Preparation (Thin Solid Film Method):

-

Sample Preparation (KBr Pellet Method):

-

Data Acquisition:

-

Place the salt plate or KBr pellet into the sample holder of an FTIR spectrometer.

-

Record a background spectrum of the empty spectrometer.

-

Acquire the sample spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

-

-

Data Analysis:

-

The spectrum is typically plotted as transmittance or absorbance versus wavenumber (cm⁻¹).

-

Identify characteristic absorption bands for functional groups such as O-H (alcohol), N-H (amine), C-H (aromatic and aliphatic), and C=N/C=C (pyrimidine ring).

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. Electron Ionization (EI) is a common technique for relatively small, volatile molecules.

Methodology for Electron Ionization Mass Spectrometry (EI-MS):

-

Sample Introduction:

-

Ionization:

-

In the ion source, the gaseous analyte molecules are bombarded with a high-energy electron beam (typically 70 eV).[13][14]

-

This process ejects an electron from the molecule, forming a positively charged molecular ion (M⁺•).[13]

-

The high energy of EI often causes the molecular ion to fragment into smaller, characteristic ions.[14]

-

-

Mass Analysis:

-

The generated ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

The analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

-

Detection and Data Analysis:

-

A detector records the abundance of each ion at a specific m/z value.

-

The resulting mass spectrum is a plot of relative intensity versus m/z.

-

The peak with the highest m/z value often corresponds to the molecular ion, confirming the molecular weight. The fragmentation pattern provides structural clues and serves as a "fingerprint" for the compound.

-

References

- 1. aablocks.com [aablocks.com]

- 2. This compound | 2164-67-2 [sigmaaldrich.com]

- 3. calpaclab.com [calpaclab.com]

- 4. (2-AMINO-PYRIDIN-4-YL)-METHANOL synthesis - chemicalbook [chemicalbook.com]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. Infrared spectroscopy - Wikipedia [en.wikipedia.org]

- 11. Electron ionization - Wikipedia [en.wikipedia.org]

- 12. Mass Spectrometry Ionization Methods [chemistry.emory.edu]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. Electron Ionization - Creative Proteomics [creative-proteomics.com]

Solubility Profile of (2-Aminopyrimidin-4-yl)methanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of (2-Aminopyrimidin-4-yl)methanol (CAS No. 2164-67-2). Due to a lack of publicly available quantitative solubility data for this specific compound, this document focuses on its predicted solubility based on structural analysis, the known solubility of analogous compounds, and detailed experimental protocols for determining its solubility in common laboratory solvents.

Predicted Solubility Profile

This compound is a heterocyclic compound featuring a pyrimidine ring substituted with both an amino (-NH₂) group and a hydroxymethyl (-CH₂OH) group. These functional groups are key determinants of its solubility.

-

Polar Protic Solvents (e.g., Water, Ethanol, Methanol): The presence of the amino and hydroxyl groups allows the molecule to act as both a hydrogen bond donor and acceptor. This capability is expected to facilitate strong intermolecular interactions with polar protic solvents. Therefore, this compound is predicted to be soluble in water, methanol, and ethanol. The parent compound, 2-aminopyrimidine, is known to be soluble in water and alcohol, supporting this prediction.[1][2][3]

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetone): The molecule's overall polarity suggests it will also be soluble in polar aprotic solvents like dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), and acetone.[1][2]

-

Non-Polar Solvents (e.g., Hexane, Toluene): Conversely, the compound's polarity makes it unlikely to be soluble in non-polar solvents.[1]

-

pH-Dependent Solubility: The basic amino group (specifically, the pyrimidine ring nitrogens and the exocyclic amine) can be protonated under acidic conditions. This protonation forms a salt, which typically results in a significant increase in aqueous solubility.[4] Therefore, the solubility of this compound in aqueous solutions is expected to be highly dependent on pH, with greater solubility at lower pH values.

Quantitative Solubility of a Structural Analog

While specific data for this compound is not available, quantitative solubility data for the closely related structural isomer, Pyrimidin-4-yl-methanol (which lacks the 2-amino group), provides a valuable reference point. The addition of the polar amino group to this structure would likely enhance its solubility in polar and aqueous media.

| Solvent | Solubility (mg/mL) |

| Dimethylformamide (DMF) | 30 |

| Dimethyl sulfoxide (DMSO) | 50 |

| Ethanol | 30 |

| Phosphate-Buffered Saline (PBS), pH 7.2 | 10 |

| Data for Pyrimidin-4-yl-methanol (CAS 33581-98-5), a structural analog. This data should be considered an estimate.[5] |

Experimental Protocols for Solubility Determination

For researchers requiring precise solubility values, the following experimental protocols are recommended. These methods range from initial qualitative assessments to more rigorous quantitative determinations common in drug discovery.

Qualitative Solubility Assessment

This simple method provides a rapid, preliminary understanding of a compound's solubility profile across a range of solvents.

Objective: To classify the compound as soluble, partially soluble, or insoluble in a given solvent.

Methodology:

-

Add approximately 1-5 mg of this compound to a small test tube or vial.

-

Add 0.5 mL of the chosen solvent in small portions (e.g., 0.1 mL at a time).

-

After each addition, cap the vial and vortex or shake vigorously for 30-60 seconds.

-

Visually inspect the solution against a contrasting background for any undissolved solid particles.

-

If the compound dissolves completely, it is classified as "soluble." If some solid remains, it is "partially soluble." If no dissolution is observed, it is "insoluble."

-

For aqueous solutions, the pH should be measured, and the test can be repeated with 5% HCl and 5% NaOH to observe the effect of pH on solubility.[6]

Quantitative Thermodynamic (Equilibrium) Solubility Assay

This method determines the true saturation solubility of the compound at equilibrium, which is a critical parameter for pre-formulation and biopharmaceutical assessment.

Objective: To determine the maximum concentration of the compound that can be dissolved in a solvent at equilibrium.

Methodology:

-

Add an excess amount of solid this compound to a known volume of the test solvent (e.g., aqueous buffer, organic solvent) in a sealed vial. The excess solid ensures that saturation is reached.

-

Agitate the suspension at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period to ensure equilibrium is reached (typically 24-72 hours).

-

After incubation, separate the undissolved solid from the solution via centrifugation followed by filtration through a low-binding filter (e.g., 0.22 µm PVDF).

-

Carefully collect the clear filtrate, which represents the saturated solution.

-

Quantify the concentration of the compound in the filtrate using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Prepare a calibration curve using standard solutions of known concentrations to accurately determine the concentration in the saturated sample.

High-Throughput Kinetic Solubility Assay

Kinetic solubility is often measured in early drug discovery to quickly assess a large number of compounds. It measures the concentration at which a compound precipitates from a supersaturated solution created by adding a concentrated DMSO stock to an aqueous buffer.

Objective: To rapidly determine the apparent solubility and precipitation point of a compound from a supersaturated aqueous solution.

Methodology:

-

Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10-20 mM).

-

In a 96-well microplate, add a small volume (1-2 µL) of the DMSO stock solution to a larger volume (100-200 µL) of the desired aqueous buffer (e.g., PBS, pH 7.4).

-

Mix and allow the plate to incubate at room temperature for a set period (e.g., 1-2 hours).

-

Measure the amount of precipitated material. This is commonly done using nephelometry (light scattering) or by filtering the plate and measuring the UV absorbance of the remaining dissolved compound in the filtrate.[7]

-

The concentration at which precipitation is observed is reported as the kinetic solubility.

Logical Workflow for Solubility Assessment

The following diagram illustrates a standard workflow for characterizing the solubility of a novel research compound like this compound.

Caption: General workflow for determining the solubility of a research compound.

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. 2-Aminopyrimidine, 98% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 3. chembk.com [chembk.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. caymanchem.com [caymanchem.com]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. capotchem.cn [capotchem.cn]

(2-Aminopyrimidin-4-yl)methanol: A Technical Guide to Purity and Stability

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the purity and stability of (2-Aminopyrimidin-4-yl)methanol, a key heterocyclic building block in medicinal chemistry. This document outlines the known physicochemical properties, analytical methodologies for purity assessment, and protocols for stability testing. It is designed to be a valuable resource for researchers engaged in the synthesis, handling, and formulation of this compound.

Physicochemical and Purity Data

This compound is typically available as a solid.[1][2] Commercial suppliers generally state a purity of 97% to 98%.[1][2][3] For research and development purposes, it is crucial to perform in-house purity verification.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 2164-67-2 | [1][2][3] |

| Molecular Formula | C₅H₇N₃O | [1][2] |

| Molecular Weight | 125.13 g/mol | [3] |

| Appearance | Powder or liquid | [2] |

| Purity Specification | ≥97% - 98% | [1][2][3] |

| Storage Conditions | 2-8°C, in a dark, tightly closed container under an inert atmosphere | [1][2] |

Table 2: Summary of Purity Analysis Data (Representative)

| Analytical Method | Parameter | Typical Specification |

| HPLC-UV | Purity (Area %) | ≥98.0% |

| ¹H NMR | Conforms to Structure | Conforms |

| LC-MS | [M+H]⁺ | 126.1 |

| Karl Fischer Titration | Water Content | ≤0.5% |

| Residue on Ignition | Ash Content | ≤0.1% |

Note: The data in Table 2 are representative and may vary between batches. It is essential to analyze each batch to determine its specific purity profile.

Experimental Protocols

Detailed experimental protocols are critical for the accurate assessment of the purity and stability of this compound. The following sections provide generalized methodologies based on standard pharmaceutical practices.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

A stability-indicating HPLC method is essential for separating this compound from its potential impurities and degradation products.

Experimental Protocol:

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

-

Mobile Phase: A gradient of Solvent A (e.g., 0.1% formic acid in water) and Solvent B (e.g., acetonitrile).

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 254 nm.

-

Injection Volume: 10 µL.

-

Sample Preparation: Accurately weigh and dissolve the sample in a suitable diluent (e.g., a mixture of water and acetonitrile) to a final concentration of approximately 0.5 mg/mL.

HPLC Purity Analysis Workflow

Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are powerful techniques for confirming the chemical structure of this compound and identifying any organic impurities.

Experimental Protocol:

-

Sample Preparation: Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆).

-

Instrumentation: A 400 MHz or higher NMR spectrometer.

-

Data Acquisition: Acquire ¹H and ¹³C spectra.

-

Data Analysis: Compare the obtained chemical shifts, multiplicities, and integration values with the expected structure.

Forced Degradation and Stability Studies

Forced degradation studies are conducted to identify potential degradation pathways and to develop a stability-indicating analytical method.[4] These studies expose the compound to stress conditions more severe than accelerated stability testing.

Experimental Protocol:

-

Sample Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent.

-

Stress Conditions:

-

Acid Hydrolysis: Treat the sample solution with 0.1 M HCl at 60°C for 24 hours.

-

Base Hydrolysis: Treat the sample solution with 0.1 M NaOH at 60°C for 24 hours.

-

Oxidative Degradation: Treat the sample solution with 3% H₂O₂ at room temperature for 24 hours.

-

Thermal Degradation: Expose the solid sample to 80°C for 48 hours.

-

Photolytic Degradation: Expose the solid sample and a solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

-

-

Analysis: Analyze the stressed samples by the developed stability-indicating HPLC method to determine the extent of degradation and to profile the degradation products.

Forced Degradation Stress Conditions

Stability Profile and Degradation Pathways

The stability of this compound is influenced by its chemical structure, which contains an amino group, a hydroxyl group, and a pyrimidine ring.

Table 3: Predicted Stability Profile of this compound

| Stress Condition | Predicted Stability | Potential Degradation Products |

| Acidic pH | Potential for degradation | Hydrolysis products, salt formation |

| Basic pH | Potential for degradation | Ring-opening products, oxidation products |

| Oxidation | Susceptible to oxidation | N-oxides, aldehydes, carboxylic acids |

| Heat | Moderately stable | Products of dehydration and decomposition |

| Light | Potential for photodegradation | Photoproducts, colored degradants |

Studies on related aminopyrimidine derivatives suggest that they can undergo photodegradation, particularly in acidic environments.[5] The thermal stability of pyrimidine derivatives is highly dependent on the nature of their substituents.[6] The amino and methanol functional groups are susceptible to oxidation.

Potential Degradation Pathways

Conclusion

This technical guide provides a framework for understanding and evaluating the purity and stability of this compound. While specific, publicly available data on this compound is limited, the provided protocols and predicted stability profiles, based on the chemistry of related compounds and general principles of pharmaceutical analysis, offer a solid foundation for researchers. It is imperative that comprehensive in-house analysis, including purity determination and forced degradation studies, be conducted to ensure the quality and stability of this compound for its intended application in research and drug development.

References

- 1. This compound | 2164-67-2 [sigmaaldrich.com]

- 2. This compound, CasNo.2164-67-2 Amadis Chemical Co., Ltd. China (Mainland) [amadis.lookchem.com]

- 3. calpaclab.com [calpaclab.com]

- 4. scispace.com [scispace.com]

- 5. Comparative Study of UVA Filtering Compounds 2‑Methyl/2-Amino Pyrimidine Derivatives of Avobenzone under Acidic Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scispace.com [scispace.com]

The Aminopyrimidine Scaffold: A Privileged Motif in Drug Discovery

An In-depth Technical Guide on the Biological Activities of Aminopyrimidine Derivatives for Researchers, Scientists, and Drug Development Professionals

The aminopyrimidine core, a versatile heterocyclic scaffold, has garnered significant attention in medicinal chemistry due to its remarkable ability to mimic the adenine structure of ATP, the universal energy currency in biological systems. This intrinsic property allows aminopyrimidine derivatives to competitively bind to the ATP-binding sites of a vast array of enzymes, particularly protein kinases, leading to the modulation of numerous signaling pathways. Consequently, these compounds have emerged as a promising class of therapeutic agents with a broad spectrum of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties. This technical guide provides a comprehensive overview of the multifaceted biological potential of aminopyrimidine derivatives, detailing their mechanisms of action, summarizing key quantitative data, and providing explicit experimental protocols for their evaluation.

Anticancer Activity: Targeting the Kinome and Beyond

The most extensively studied biological activity of aminopyrimidine derivatives is their anticancer potential, primarily driven by their ability to inhibit protein kinases.[1][2] Dysregulation of kinase activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention. Aminopyrimidine-based compounds have been successfully developed to target a range of kinases implicated in tumor growth, proliferation, and survival.

Kinase Inhibition

Aminopyrimidine derivatives have shown potent inhibitory activity against several key kinase families:

-

Epidermal Growth Factor Receptor (EGFR): A receptor tyrosine kinase that plays a crucial role in cell proliferation and survival. Aberrant EGFR signaling is a key driver in several cancers, including non-small cell lung cancer (NSCLC).[2]

-

Vascular Endothelial Growth Factor Receptor (VEGFR): A key regulator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.

-

Cyclin-Dependent Kinases (CDKs): A family of protein kinases that control the progression of the cell cycle. Inhibition of CDKs can lead to cell cycle arrest and apoptosis in cancer cells.

-

Aurora Kinases: A family of serine/threonine kinases that are essential for mitosis. Overexpression of Aurora kinases is common in many cancers, and their inhibition can lead to mitotic catastrophe and cell death.

Table 1: Anticancer Activity of Representative Aminopyrimidine Derivatives

| Compound ID | Target Kinase(s) | Cancer Cell Line | IC50 (µM) | Reference |

| Compound 1 | EGFR | A549 (NSCLC) | 0.045 | [3] |

| Compound 2 | EGFR | H1975 (NSCLC) | 0.086 | [3] |

| Compound 3 | VEGFR-2 | HUVEC | 0.032 | [4] |

| Compound 4 | CDK2/Cyclin A | MCF-7 (Breast) | 0.15 | [5] |

| Compound 5 | Aurora A/B | HCT116 (Colon) | 0.019 (A), 0.022 (B) | [3] |

| RDS 3442 | Not specified | U87MG (Glioblastoma) | 7.8 | [1] |

| 2a | Not specified | U87MG (Glioblastoma) | 4.0 | [1] |

Signaling Pathways

The anticancer effects of aminopyrimidine derivatives are mediated through the modulation of critical signaling pathways.

Antimicrobial Activity

Several aminopyrimidine derivatives have demonstrated promising activity against a range of microbial pathogens, including bacteria and fungi. Their mechanism of action in microorganisms is often attributed to the inhibition of essential enzymes involved in nucleic acid synthesis or other vital metabolic pathways.

Table 2: Antimicrobial Activity of Representative Aminopyrimidine Derivatives

| Compound ID | Microbial Strain | MIC (µg/mL) | Reference |

| Compound 6 | Staphylococcus aureus | 8 | [6] |

| Compound 7 | Escherichia coli | 16 | [6] |

| Compound 8 | Candida albicans | 32 | [6] |

| Compound 9 | Bacillus subtilis | 4 | [7] |

| Compound 10 | Pseudomonas aeruginosa | 64 | [7] |

Antiviral Activity

The antiviral potential of aminopyrimidine derivatives has been explored against various viruses, including influenza virus and herpes simplex virus (HSV). These compounds can interfere with different stages of the viral life cycle, such as entry, replication, and egress.

Table 3: Antiviral Activity of Representative Aminopyrimidine Derivatives

| Compound ID | Virus | Cell Line | EC50 (µM) | Reference |

| Compound 11 | Influenza A (H1N1) | MDCK | 5.2 | [8] |

| Compound 12 | Influenza B | MDCK | 3.8 | [8] |

| Compound 13 | HSV-1 | Vero | 12.5 | [9] |

| Compound 14 | SARS-CoV-2 | Vero E6 | 1.08 | [10] |

| Compound 15 | RSV | HeLa | 1.8 | [11] |

Anti-inflammatory Activity

Aminopyrimidine derivatives have also shown potential as anti-inflammatory agents. Their mechanism of action in this context often involves the inhibition of pro-inflammatory enzymes and signaling pathways, such as cyclooxygenases (COX) and the production of nitric oxide (NO).[12][13]

Table 4: Anti-inflammatory Activity of Representative Aminopyrimidine Derivatives

| Compound ID | Assay | IC50 (µM) | Reference |

| Compound 16 | COX-2 Inhibition | 0.25 | [12] |

| Compound 17 | NO Production (LPS-stimulated RAW 264.7) | 5.8 | [14] |

| Compound 18 | COX-1 Inhibition | 7.6 | [12] |

| L1 | COX-2 Inhibition | 0.08 | [5] |

| L2 | COX-2 Inhibition | 0.12 | [5] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of the biological activities of aminopyrimidine derivatives.

High-Throughput Screening (HTS) Workflow for Kinase Inhibitors

Cell Viability (MTT) Assay for Anticancer Activity

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.

-

Compound Treatment: Prepare serial dilutions of the aminopyrimidine derivatives in culture medium. Replace the medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of compound that inhibits cell growth by 50%) is determined by plotting the percentage of viability against the logarithm of the compound concentration.

Western Blot for Kinase Inhibition (EGFR Phosphorylation)

Principle: Western blotting is used to detect the phosphorylation status of a target kinase (e.g., EGFR) in response to treatment with an inhibitor. A decrease in the phosphorylated form of the kinase indicates inhibition.

Protocol:

-

Cell Treatment and Lysis: Treat cancer cells with the aminopyrimidine derivative for a specified time. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a BCA assay.

-

SDS-PAGE: Separate 20-30 µg of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated form of the target kinase (e.g., anti-phospho-EGFR) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Stripping and Re-probing: Strip the membrane and re-probe with an antibody against the total form of the kinase and a loading control (e.g., β-actin or GAPDH) to normalize the results.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

Principle: This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[15]

Protocol:

-

Preparation of Compound Dilutions: Prepare a serial two-fold dilution of the aminopyrimidine derivative in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).[16]

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).

-

Inoculation: Inoculate each well of the microtiter plate with the microbial suspension. Include a positive control (microorganism without compound) and a negative control (broth only).

-

Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for 18-24 hours for bacteria).[15]

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.[17]

Plaque Reduction Assay for Antiviral Activity

Principle: This assay measures the ability of a compound to inhibit the formation of plaques (zones of cell death) caused by a lytic virus.[1][18]

Protocol:

-

Cell Seeding: Seed a confluent monolayer of susceptible host cells in a multi-well plate.

-

Virus Infection: Infect the cells with a known amount of virus for 1-2 hours.[19]

-

Compound Treatment: Remove the virus inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) containing various concentrations of the aminopyrimidine derivative.

-

Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-5 days).[1]

-

Plaque Visualization: Fix and stain the cells (e.g., with crystal violet). Plaques will appear as clear zones against a background of stained viable cells.

-

EC50 Determination: Count the number of plaques in each well. The EC50 value (the concentration of compound that reduces the number of plaques by 50%) is calculated by plotting the percentage of plaque reduction against the logarithm of the compound concentration.

Griess Assay for Nitric Oxide (NO) Production

Principle: This assay measures the concentration of nitrite, a stable and nonvolatile breakdown product of NO, in cell culture supernatants. It is an indicator of NO production by cells such as macrophages.[8]

Protocol:

-

Cell Culture and Treatment: Culture macrophages (e.g., RAW 264.7 cells) in a 96-well plate. Stimulate the cells with lipopolysaccharide (LPS) in the presence or absence of the aminopyrimidine derivative for 24 hours.

-

Supernatant Collection: Collect the cell culture supernatants.

-

Griess Reaction: Mix 50 µL of the supernatant with 50 µL of Griess Reagent A (e.g., 1% sulfanilamide in 5% phosphoric acid) and incubate for 5-10 minutes at room temperature, protected from light. Then, add 50 µL of Griess Reagent B (e.g., 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) and incubate for another 5-10 minutes.

-

Absorbance Measurement: Measure the absorbance at 540 nm.

-

Quantification: Determine the nitrite concentration from a standard curve prepared with sodium nitrite. The IC50 value for the inhibition of NO production can then be calculated.

Conclusion and Future Perspectives

Aminopyrimidine derivatives represent a highly privileged scaffold in drug discovery, demonstrating a remarkable breadth of biological activities. Their proven success as kinase inhibitors in oncology has paved the way for their exploration in other therapeutic areas. The versatility of the aminopyrimidine core allows for extensive chemical modification, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties. Future research will likely focus on the development of multi-target inhibitors, the exploration of novel biological targets, and the application of advanced drug delivery systems to enhance the therapeutic potential of this remarkable class of compounds. The detailed experimental protocols provided in this guide serve as a valuable resource for researchers dedicated to advancing the discovery and development of novel aminopyrimidine-based therapeutics.

References

- 1. benchchem.com [benchchem.com]

- 2. Aminopyrimidine derivatives as new protein kinase inhibitors endowed with anticancer activity. [iris.uniroma1.it]

- 3. Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. bio-protocol.org [bio-protocol.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. mdpi.com [mdpi.com]

- 15. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 16. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 17. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 18. benchchem.com [benchchem.com]

- 19. Cytopathic Effect Assay and Plaque Assay to Evaluate in vitro Activity of Antiviral Compounds Against Human Coronaviruses 229E, OC43, and NL63 - PMC [pmc.ncbi.nlm.nih.gov]

(2-Aminopyrimidin-4-yl)methanol: A Versatile Scaffold for Modern Drug Discovery

(2-Aminopyrimidin-4-yl)methanol has emerged as a pivotal building block in medicinal chemistry, particularly in the development of targeted therapies. Its inherent structural features, featuring a hydrogen bond donor and acceptor-rich pyrimidine core, make it a privileged scaffold for designing potent and selective inhibitors of various protein kinases, which are crucial regulators of cellular processes and are often implicated in diseases like cancer and inflammatory disorders. This technical guide provides an in-depth overview of the synthesis, properties, and extensive applications of this compound, tailored for researchers, scientists, and professionals in the field of drug development.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of a building block is fundamental for its effective utilization in synthesis and for predicting the characteristics of its derivatives.

| Property | Value | Source |

| CAS Number | 2164-67-2 | [1][2] |

| Molecular Formula | C₅H₇N₃O | [1][3] |

| Molecular Weight | 125.13 g/mol | [3] |

| IUPAC Name | This compound | [1] |

| Physical Form | Solid | [1] |

| Storage Temperature | 2-8°C, under inert atmosphere, in a dark place | [1] |

| Purity | ≥98% | [1] |

Synthesis of this compound

The primary synthetic route to this compound involves the reduction of a corresponding ester, such as ethyl 2-aminopyrimidine-4-carboxylate. Lithium aluminium hydride (LiAlH₄) is a commonly employed reducing agent for this transformation.

Experimental Protocol: Reduction of Ethyl 2-aminopyrimidine-4-carboxylate

Materials:

-

Ethyl 4-amino-2-(methylthio)pyrimidine-5-carboxylate

-

Lithium aluminium hydride (LiAlH₄) solution (2 M in THF)

-

Tetrahydrofuran (THF), anhydrous

-

Water

-

Potassium hydroxide solution (20% aqueous)

-

Magnesium sulfate (MgSO₄), anhydrous

Procedure:

-

Dissolve ethyl 4-amino-2-(methylthio)pyrimidine-5-carboxylate (72.3 g, 339 mmol) in anhydrous tetrahydrofuran (900 mL) in a reaction vessel equipped with a stirrer and under an inert atmosphere.

-

Cool the solution to 0°C using an ice bath.

-

Slowly add a 2 M solution of LiAlH₄ in THF (195 mL, 390 mmol) dropwise over a period of 1 hour, maintaining the temperature at 0°C.

-

After the addition is complete, continue stirring the reaction mixture at 0°C for 2 hours.

-

Allow the mixture to warm to room temperature and continue stirring overnight.

-

Upon completion of the reaction (monitored by TLC), cool the mixture back to 0°C.

-

Carefully quench the reaction by the sequential and dropwise addition of water (15 mL), 20% aqueous potassium hydroxide solution (15 mL), and then water (30 mL).

-

Stir the resulting mixture for 1 hour.

-

Dry the mixture with anhydrous magnesium sulfate (MgSO₄), filter the solid, and wash the filter cake with THF.

-

Concentrate the filtrate under reduced pressure and dry the residue under vacuum to yield the final product, (4-amino-2-(methylthio)pyrimidin-5-yl)methanol.[4]

Applications in Medicinal Chemistry: A Scaffold for Kinase Inhibitors

The 2-aminopyrimidine moiety is a well-established pharmacophore in the design of kinase inhibitors.[5] It mimics the adenine core of ATP and typically forms one or more crucial hydrogen bonds with the hinge region of the kinase ATP-binding pocket, a key interaction for potent inhibition.[5] this compound provides a versatile handle (the hydroxymethyl group) for further chemical modifications to explore the solvent-exposed regions of the kinase active site, enabling the optimization of potency, selectivity, and pharmacokinetic properties.

This building block has been instrumental in the development of inhibitors for a range of kinases, including:

-

Aurora Kinases (AURK) and Polo-like Kinases (PLK): These are key regulators of the cell cycle, and their inhibition is a validated strategy in cancer therapy.[5] Several clinical candidates targeting these kinases incorporate the 2-aminopyrimidine scaffold.[5]

-

Janus Kinases (JAKs): The JAK-STAT signaling pathway is central to immune responses, and its dysregulation is implicated in autoimmune diseases and cancers.[6]

-

Cyclin-Dependent Kinases (CDKs) and Histone Deacetylases (HDACs): Dual inhibitors targeting both CDKs and HDACs have shown synergistic antitumor effects.[7]

Quantitative Data on 2-Aminopyrimidine-Based Inhibitors

The following table summarizes the inhibitory activities of several compounds featuring the 2-aminopyrimidine scaffold against their respective kinase targets.

| Compound | Target Kinase(s) | IC₅₀ (nM) | Reference |

| Alisertib (MLN8237) | AURKA | 1.2 | [5] |

| Barasertib (AZD1152) | AURKB | 0.37 | [5] |

| AMG900 | AURKB | 4 | [5] |

| BI2536 | PLK1 | 0.83 | [5] |

| BI6727 | PLK1 | 0.87 | [5] |

| Compound 8e | CDK9 / HDAC1 | 88.4 / 168.9 | [7] |

| Compound 9e | FLT3 / HDAC1 / HDAC3 | 30.4 / 52.4 / 14.7 | [7] |

| 4-piperazinyl-2-aminopyrimidine derivative | JAK2 | 27 | [6] |

| Compound 8h | PLK4 | 6.7 | [8] |

Visualization of a Key Signaling Pathway: The JAK-STAT Pathway

Inhibitors derived from this compound can effectively target kinases like JAK2, thereby modulating downstream signaling cascades such as the JAK-STAT pathway.

General Experimental Protocol for Derivatization

The hydroxymethyl group of this compound is a convenient point for chemical modification, often through reactions like etherification or esterification. A common strategy in medicinal chemistry is the nucleophilic aromatic substitution (SNAr) reaction on a suitable heterocyclic partner.

Generalized Protocol for SNAr Reaction

Materials:

-

This compound

-

An electron-deficient (hetero)aryl chloride/fluoride

-

A non-nucleophilic base (e.g., N,N-diisopropylethylamine - DIPEA)

-

A suitable solvent (e.g., isopropanol, DMSO, or DMF)

Procedure:

-

To a solution of the electron-deficient (hetero)aryl halide (1.0 eq) in the chosen solvent, add this compound (1.0-1.2 eq) and the base (2.0-3.0 eq).

-

Heat the reaction mixture to a temperature ranging from 80°C to 150°C, depending on the reactivity of the substrates.

-

Monitor the reaction progress by an appropriate method (e.g., TLC or LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

If the product precipitates, it can be collected by filtration. Otherwise, perform an aqueous workup by diluting the reaction mixture with water and extracting with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired coupled product.

Conclusion

This compound stands out as a high-value building block in medicinal chemistry. Its straightforward synthesis and the strategic placement of reactive functional groups on the bio-relevant 2-aminopyrimidine scaffold provide a robust platform for the rapid generation of diverse compound libraries. Its proven utility in the development of potent and selective kinase inhibitors underscores its continued importance in the quest for novel therapeutics to address a wide range of human diseases. The data and protocols presented herein serve as a comprehensive resource for researchers aiming to leverage the potential of this versatile molecule in their drug discovery programs.

References

- 1. This compound | 2164-67-2 [sigmaaldrich.com]

- 2. 2164-67-2|this compound|BLD Pharm [bldpharm.com]

- 3. This compound [myskinrecipes.com]

- 4. (4-AMINO-2-(METHYLTHIO)PYRIMIDIN-5-YL)METHANOL | 588-36-3 [chemicalbook.com]

- 5. Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling (2-Aminopyrimidin-4-yl)methanol: A Technical Guide on its Discovery and History

For Researchers, Scientists, and Drug Development Professionals

(2-Aminopyrimidin-4-yl)methanol , a heterocyclic compound featuring a pyrimidine core, has garnered interest within the scientific community as a versatile building block in medicinal chemistry. This technical guide provides a comprehensive overview of its discovery, history, synthesis, and known biological significance, with a focus on quantitative data and detailed experimental protocols.

Discovery and Historical Context

The precise historical record of the initial synthesis and characterization of this compound is not extensively documented in readily available literature. However, its structural motif, the 2-aminopyrimidine core, is a well-established pharmacophore found in numerous biologically active molecules. The exploration of substituted pyrimidines, including those with amino and hydroxymethyl functionalities, has been a continuous effort in the quest for novel therapeutic agents.

The emergence of this compound in chemical supplier catalogs and databases suggests its availability as a research chemical for synthetic applications. While a seminal discovery paper is not immediately apparent, its utility lies in its potential as a precursor for more complex molecules with diverse pharmacological activities.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| CAS Number | 2164-67-2 | [1][2][3][4] |

| Molecular Formula | C₅H₇N₃O | [1][3][4] |

| Molecular Weight | 125.13 g/mol | [3] |

| Appearance | White to off-white crystalline powder or solid | [1] |

| Melting Point | 145 °C | [1] |

| Solubility | Soluble in polar organic solvents like methanol and ethanol. | [5] |

| Storage | 2-8°C, in a dark, inert atmosphere. | [2] |

Synthesis and Characterization

The primary synthetic route to this compound involves the reduction of a corresponding carboxylic acid ester.

General Synthesis Protocol

A common method for the synthesis of this compound is the reduction of a suitable precursor such as methyl 2-aminopyrimidine-4-carboxylate.

Experimental Protocol:

-

Reaction Setup: In a dry reaction vessel under an inert atmosphere, suspend lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF).

-

Addition of Ester: Slowly add a solution of methyl 2-aminopyrimidine-4-carboxylate in anhydrous THF to the LiAlH₄ suspension while stirring.

-

Reaction: Heat the reaction mixture to reflux for several hours.

-

Quenching: After the reaction is complete, cool the mixture and carefully quench the excess LiAlH₄ by the slow addition of water or an aqueous solution of sodium hydroxide.

-

Workup: Filter the resulting precipitate and wash it with THF. Combine the filtrates and evaporate the solvent under reduced pressure.

-

Purification: Recrystallize the crude product from a suitable solvent (e.g., benzene) to yield pure this compound.

A schematic representation of this synthesis is provided below.

Biological Significance and Potential Applications

While specific biological studies on this compound are limited, the 2-aminopyrimidine scaffold is a cornerstone in drug discovery, exhibiting a wide range of biological activities.[6] Derivatives of 2-aminopyrimidine have been extensively investigated as:

-

Kinase Inhibitors: The 2-aminopyrimidine moiety is a common feature in many kinase inhibitors due to its ability to form key hydrogen bond interactions with the hinge region of the kinase ATP-binding site.

-

Anticancer Agents: Numerous 2-aminopyrimidine derivatives have demonstrated potent anticancer activity by targeting various signaling pathways involved in cell proliferation and survival.

-

Antimicrobial Agents: The pyrimidine ring is a constituent of nucleic acids, making its analogs potential antimicrobial agents by interfering with microbial DNA synthesis or other essential metabolic pathways.[7][8]

-

Central Nervous System (CNS) Agents: The structural features of aminopyrimidines allow for the design of molecules that can cross the blood-brain barrier and interact with CNS targets.

The presence of the primary amino group and the hydroxymethyl group on the pyrimidine ring of this compound provides two key points for chemical modification, making it an attractive starting material for the synthesis of compound libraries for high-throughput screening in drug discovery campaigns.

Below is a conceptual workflow for the utilization of this compound in a drug discovery program.

Future Directions

Further research is warranted to fully elucidate the biological profile of this compound itself. Screening this compound against a panel of kinases and other biologically relevant targets could reveal intrinsic activities. Moreover, its utilization as a scaffold for the development of novel derivatives holds significant promise for the discovery of new therapeutic agents. The detailed synthetic protocols and characterization data available for related compounds provide a solid foundation for researchers to explore the chemical space around this versatile building block.

References

- 1. aablocks.com [aablocks.com]

- 2. 2164-67-2|this compound|BLD Pharm [bldpharm.com]

- 3. calpaclab.com [calpaclab.com]

- 4. amadis.lookchem.com [amadis.lookchem.com]

- 5. 2-Amino-4-pyridinemethanol | Properties, Uses, Safety Data & Supplier China | High Purity Pyridine Derivative [pipzine-chem.com]

- 6. juniperpublishers.com [juniperpublishers.com]

- 7. Significance and Biological Importance of Pyrimidine in the Microbial World - PMC [pmc.ncbi.nlm.nih.gov]

- 8. CN102952083B - Preparation method of 2-amino pyrimidine - Google Patents [patents.google.com]

An In-depth Technical Guide to the Safety and Handling of (2-Aminopyrimidin-4-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for (2-Aminopyrimidin-4-yl)methanol (CAS No. 2164-67-2), a heterocyclic building block with significant potential in pharmaceutical research and development. The document outlines essential safety precautions, detailed experimental protocols, and insights into the biological context of 2-aminopyrimidine derivatives to ensure safe and effective use in a laboratory setting.

Chemical and Physical Properties

This compound is a solid organic compound. A summary of its key chemical and physical properties is presented in Table 1.

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

| CAS Number | 2164-67-2 |

| Molecular Formula | C₅H₇N₃O |

| Molecular Weight | 125.13 g/mol |

| Appearance | Solid |

| Purity | ≥98% |

| IUPAC Name | This compound |

| InChI Key | TWYCDZQLLFNFGK-UHFFFAOYSA-N |

Safety and Handling Precautions

This compound requires careful handling to minimize risk to laboratory personnel. The primary hazards are associated with eye and skin irritation.

Hazard Identification and Classification

The compound is classified under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) as follows:

Table 2: GHS Hazard Classification

| Hazard Class | Hazard Category | Pictogram | Signal Word | Hazard Statement |

| Serious Eye Damage/Eye Irritation | Category 2A |

| Warning | H319: Causes serious eye irritation.[1] |

Personal Protective Equipment (PPE) and Engineering Controls

To ensure safe handling, the following PPE and engineering controls are mandatory:

-

Eye Protection: Wear chemical safety goggles or a face shield.

-

Hand Protection: Wear compatible chemical-resistant gloves.

-

Skin and Body Protection: Wear a laboratory coat.

-

Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood, to avoid the formation and inhalation of dust.

First Aid Measures

In case of exposure, follow these first-aid procedures:

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[1]

-

If on Skin: Wash with plenty of soap and water.

-

If Inhaled: Move the person into fresh air.

-

If Swallowed: Rinse mouth with water. Do NOT induce vomiting.

Storage and Disposal

-

Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[1] For long-term storage, keep in a dark place under an inert atmosphere at 2-8°C.

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Experimental Protocols

Proposed Synthesis of this compound

This proposed protocol is based on the successful synthesis of a structurally similar compound and should be optimized for safety and yield in a controlled laboratory setting.

Reaction Scheme:

Materials and Equipment:

-

Methyl 2-aminopyrimidine-4-carboxylate

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous tetrahydrofuran (THF)

-

Anhydrous sodium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend lithium aluminum hydride in anhydrous THF.

-

In a separate flask, dissolve methyl 2-aminopyrimidine-4-carboxylate in anhydrous THF.

-

Slowly add the solution of the ester to the LiAlH₄ suspension with stirring. An exothermic reaction may occur; control the addition rate to maintain a gentle reflux.

-

After the addition is complete, heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the flask in an ice bath.

-

Carefully quench the reaction by the slow, dropwise addition of water, followed by a 15% sodium hydroxide solution, and then more water.

-

Filter the resulting solid and wash it thoroughly with THF.

-

Combine the filtrate and the washings, and dry over anhydrous sodium sulfate.

-

Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude this compound.

-

The crude product can be purified by recrystallization or column chromatography.